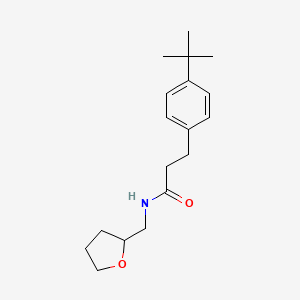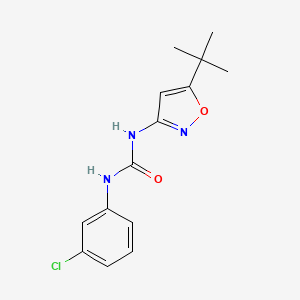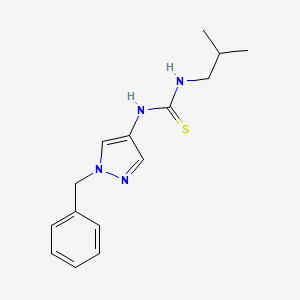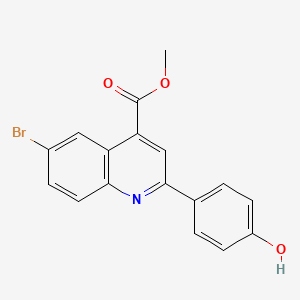![molecular formula C16H15N3O3 B4840542 6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
The compound falls within a category of molecules characterized by complex heterocyclic structures, which are often explored for their potential in medicinal chemistry and materials science due to their unique chemical and physical properties. Such compounds are synthesized through multi-step reactions, involving the formation of heterocycles, functionalization, and sometimes incorporation of specific substituents to achieve desired properties.
Synthesis Analysis
Synthesis of complex heterocycles like "6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide" typically involves strategies such as cyclocondensation reactions, which allow for the regioselective formation of the core heterocyclic system. These methods leverage the reactivity of precursors like aminopyrazoles and carbonyl compounds to construct the pyridine and isoxazole rings.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods (NMR, IR, MS) and sometimes confirmed by X-ray crystallography. These techniques allow for the determination of the molecular framework, the configuration of substituents, and the overall geometry of the molecule, essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds can include functionalization at various positions of the molecule, enabling the introduction of different substituents. This functionalization can significantly alter the chemical properties of the compound, such as reactivity towards nucleophiles or electrophiles, and its acid-base behavior. Studies on similar compounds often explore reactions like ring transformations, demonstrating the versatility and reactivity of these heterocyclic systems.
properties
IUPAC Name |
6-cyclopropyl-N-(furan-2-ylmethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-14-12(15(20)17-8-11-3-2-6-21-11)7-13(10-4-5-10)18-16(14)22-19-9/h2-3,6-7,10H,4-5,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWKOGHWSILMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840472.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4840482.png)

![2-[(4-nitrobenzyl)thio]-N-pentylacetamide](/img/structure/B4840494.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840499.png)

![butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4840513.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![2,4-dichloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4840548.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
